
1-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group and a 4-fluorobenzyl group attached to a thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)thiourea can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxyaniline with 4-fluorobenzyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding thiourea dioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiourea dioxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
1-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Agriculture: Explored for its potential as a fungicide or herbicide due to its ability to disrupt specific metabolic pathways in plants and fungi.
Materials Science: Studied for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
- 1-(3,5-Dimethoxyphenyl)-3-(4-chlorobenzyl)thiourea
- 1-(3,5-Dimethoxyphenyl)-3-(4-bromobenzyl)thiourea
- 1-(3,5-Dimethoxyphenyl)-3-(4-methylbenzyl)thiourea
Comparison: 1-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)thiourea is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit distinct biological activities and interactions with molecular targets.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-20-14-7-13(8-15(9-14)21-2)19-16(22)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNNTHJEJHQHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
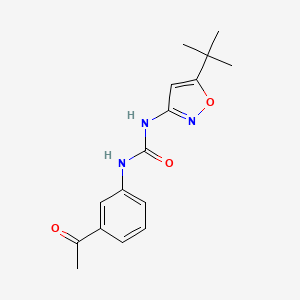
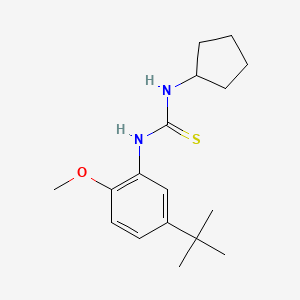

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide](/img/structure/B5783519.png)
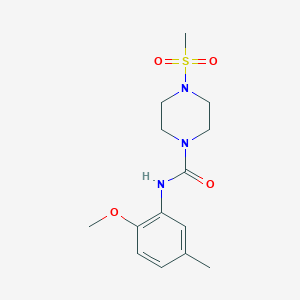
![1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
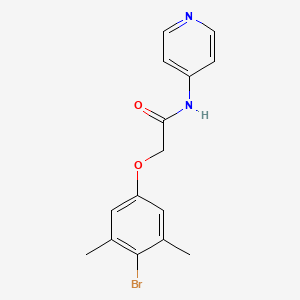
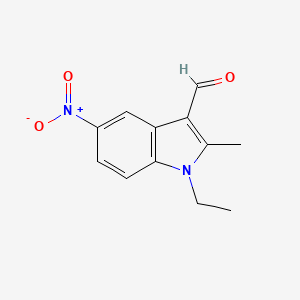
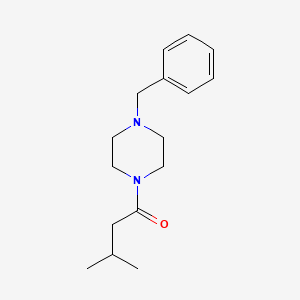
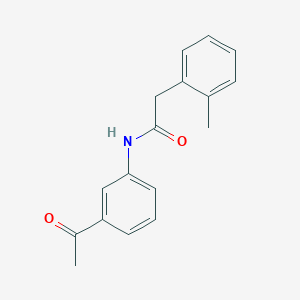

![N-[4-(cyclopropylsulfamoyl)phenyl]acetamide](/img/structure/B5783591.png)

